N-(1,3-benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
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Description
N-(1,3-benzothiazol-2-yl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a useful research compound. Its molecular formula is C21H16N6O2S and its molecular weight is 416.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these pathways.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact target and the biochemical context.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, benzothiazole derivatives have been associated with the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid . This could potentially affect inflammation and pain pathways.
Pharmacokinetics
The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound have been calculated and show a favorable pharmacokinetic profile . These properties would impact the bioavailability of the compound, determining how well it is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted.
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical context. For instance, if the compound targets enzymes involved in inflammation, it could potentially reduce inflammation. The compound has shown promising activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S/c28-18(25-21-24-16-8-4-5-9-17(16)30-21)10-11-26-13-22-19-15(20(26)29)12-23-27(19)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYIZVUOURXVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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